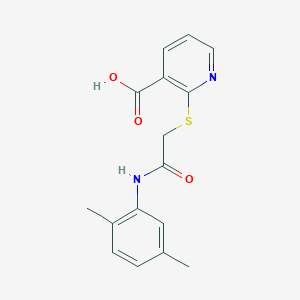

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid

Description

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinic acid core, which is a derivative of pyridine, and is modified with a 2,5-dimethylphenylamino group and a thioether linkage. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name |

2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-10-5-6-11(2)13(8-10)18-14(19)9-22-15-12(16(20)21)4-3-7-17-15/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDOUQCKWUTHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 2,5-dimethylphenylamino intermediate: This step involves the reaction of 2,5-dimethylaniline with an appropriate acylating agent to form the 2,5-dimethylphenylamino intermediate.

Thioether formation: The intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage.

Nicotinic acid coupling: Finally, the thioether intermediate is coupled with nicotinic acid or its derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity or block receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-((2,5-Dimethylphenyl)amino)nicotinic acid: Lacks the thioether linkage.

2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)benzoic acid: Has a benzoic acid core instead of nicotinic acid.

Uniqueness

The presence of both the 2,5-dimethylphenylamino group and the thioether linkage in 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in related compounds.

Biological Activity

The compound 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C26H27N5O4S

- Molecular Weight : 505.59 g/mol

Structural Components

The structure includes:

- A nicotinic acid moiety.

- A thioether linkage.

- A dimethylphenyl group which may influence its biological interactions.

- Tyrosinase Inhibition : Similar derivatives have shown significant tyrosinase inhibitory activity, which is crucial in regulating melanin production. For instance, nicotinic acid derivatives have been studied for their ability to inhibit tyrosinase with varying IC50 values, indicating potential applications in skin depigmentation treatments .

- Antioxidant Properties : The antioxidant activity of related compounds suggests that this compound may also exhibit similar properties, potentially protecting cells from oxidative stress .

- Antimicrobial Activity : Preliminary studies on thiadiazole derivatives indicate that compounds with similar structures could possess antimicrobial properties against Gram-positive bacteria and pathogenic fungi.

Table 1: Biological Activity Summary

Case Studies

- Antimicrobial Efficacy : A study indicated that compounds similar to 2-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)nicotinic acid exhibited significant activity against Staphylococcus aureus, a common pathogen associated with serious infections. The minimum inhibitory concentration (MIC) was reported at 7.81 µg/mL for resistant strains .

- Molecular Docking Studies : Molecular docking studies have suggested that the compound may interact effectively with various biological targets involved in cell proliferation and inflammation, indicating potential applications in anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.